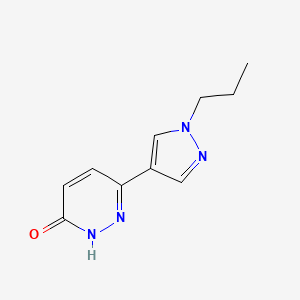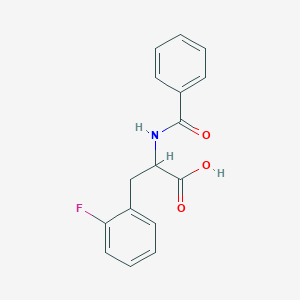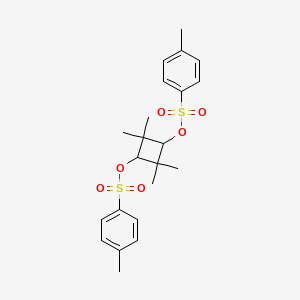
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is an organic compound with a complex structure. It is derived from 2,2,4,4-tetramethylcyclobutane-1,3-diol, which is a cyclobutane derivative with four methyl groups and two hydroxyl groups. This compound is used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, the sulfonate groups can be hydrolyzed to form the corresponding diol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced forms of the original compound.
Hydrolysis: 2,2,4,4-Tetramethylcyclobutane-1,3-diol.
科学研究应用
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups can participate in various chemical reactions, leading to the formation of new compounds. The cyclobutane ring provides structural stability, allowing the compound to act as a scaffold for further chemical modifications.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylcyclobutane-1,3-diol: The parent compound, which lacks the sulfonate groups.
2,2,4,4-Tetramethylcyclobutanedione: A diketone derivative with different reactivity.
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-: Another isomer with similar structural features.
Uniqueness
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its dual sulfonate groups, which enhance its reactivity and potential applications in various fields. The presence of the cyclobutane ring also contributes to its stability and versatility in chemical synthesis.
属性
CAS 编号 |
24525-90-4 |
|---|---|
分子式 |
C22H28O6S2 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
[2,2,4,4-tetramethyl-3-(4-methylphenyl)sulfonyloxycyclobutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H28O6S2/c1-15-7-11-17(12-8-15)29(23,24)27-19-21(3,4)20(22(19,5)6)28-30(25,26)18-13-9-16(2)10-14-18/h7-14,19-20H,1-6H3 |
InChI 键 |
YQHCFCVQYVWTNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C2(C)C)OS(=O)(=O)C3=CC=C(C=C3)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


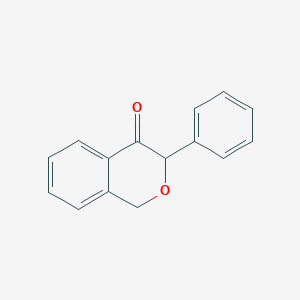
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
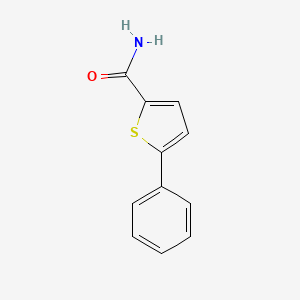

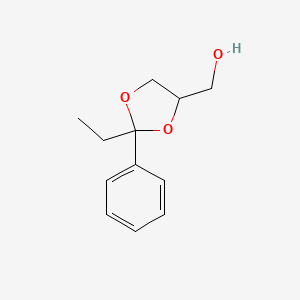

![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)
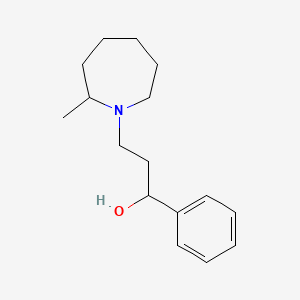
![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
